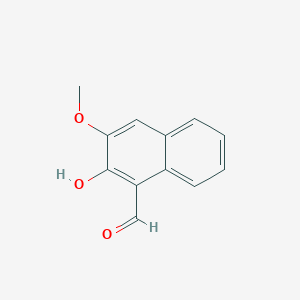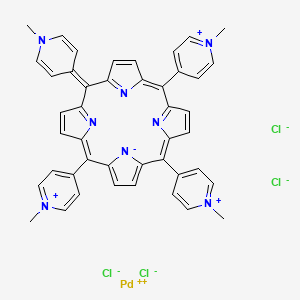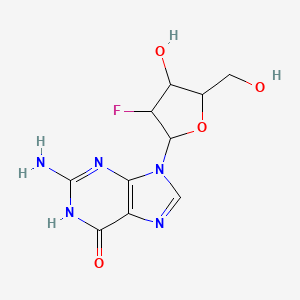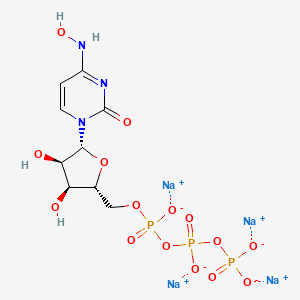
Janelia fluor 646 tfa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Janelia Fluor 646 (TFA) is a red fluorogenic fluorescent dye used extensively in live-cell imaging experiments. It is particularly known for its high brightness and photostability, making it an ideal choice for various imaging applications. This compound is used in the synthesis of Janelia Fluor 646 HaloTag and SNAP-Tag ligands, which are essential for tagging and visualizing proteins in live cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Janelia Fluor 646 involves the incorporation of azetidine rings into classic fluorophore structures. This modification significantly enhances the brightness and photostability of the dye. The synthetic route typically starts with simple fluorescein derivatives and involves a Pd-catalyzed cross-coupling strategy . The reaction conditions are carefully controlled to ensure the high purity and yield of the final product.
Industrial Production Methods
Industrial production of Janelia Fluor 646 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality. The production is carried out under strict quality control measures to ensure consistency and reliability of the dye for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Janelia Fluor 646 undergoes various chemical reactions, including substitution and coupling reactions. The azetidine rings in its structure allow for fine-tuning of its spectral and chemical properties, making it highly versatile for different applications .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Janelia Fluor 646 include Pd-catalysts, fluorescein derivatives, and azetidine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent any unwanted side reactions .
Major Products
The major products formed from these reactions are highly photostable and bright fluorophores, which are used in various imaging applications. The incorporation of azetidine rings results in a significant increase in quantum yield and photostability .
Wissenschaftliche Forschungsanwendungen
Janelia Fluor 646 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Live-cell imaging: Used to visualize and track proteins and other biomolecules in live cells.
Super-resolution microscopy: Suitable for techniques like dSTORM and STED, providing high-resolution images of cellular structures.
Flow cytometry: Used to label and analyze cells in flow cytometry experiments.
Confocal microscopy: Provides high-quality images of fixed and live cells.
Wirkmechanismus
The mechanism of action of Janelia Fluor 646 involves its ability to fluoresce upon excitation. The azetidine rings in its structure reduce nonradiative decay by twisted internal charge transfer, resulting in higher quantum yields and better photostability . This makes it highly effective for imaging applications where long-term stability and brightness are required.
Vergleich Mit ähnlichen Verbindungen
Janelia Fluor 646 is unique due to its incorporation of azetidine rings, which significantly enhance its brightness and photostability. Similar compounds include:
Janelia Fluor 549: Another member of the Janelia Fluor series, known for its high brightness and photostability.
Janelia Fluor 503: Used for imaging applications requiring different spectral properties.
Janelia Fluor 635: Suitable for applications requiring far-red fluorescence.
These compounds share similar properties but differ in their spectral characteristics, making them suitable for various imaging applications.
Eigenschaften
Molekularformel |
C31H29F3N2O6Si |
|---|---|
Molekulargewicht |
610.7 g/mol |
IUPAC-Name |
3-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-carboxybenzoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H28N2O4Si.C2HF3O2/c1-36(2)25-16-19(30-11-3-12-30)6-9-22(25)27(23-10-7-20(17-26(23)36)31-13-4-14-31)24-15-18(28(32)33)5-8-21(24)29(34)35;3-2(4,5)1(6)7/h5-10,15-17H,3-4,11-14H2,1-2H3,(H-,32,33,34,35);(H,6,7) |
InChI-Schlüssel |
NVBSDKPJAFIPEW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)[O-])C(=O)O)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)

![3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11929648.png)
![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)



![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)

![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate](/img/structure/B11929687.png)




